1-Propanamine, N,N-dimethyl-2-nitro-

Physicochemical characterization Separation science Process safety

1-Propanamine, N,N-dimethyl-2-nitro- (CAS 104892-72-0; IUPAC: N,N-dimethyl-2-nitropropan-1-amine) is a tertiary aliphatic nitroamine with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol. The compound features a stereogenic center at the C-2 carbon bearing the nitro group, and commercially available material is typically obtained as a racemic mixture unless otherwise specified.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
CAS No. 104892-72-0
Cat. No. B009697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanamine, N,N-dimethyl-2-nitro-
CAS104892-72-0
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(CN(C)C)[N+](=O)[O-]
InChIInChI=1S/C5H12N2O2/c1-5(7(8)9)4-6(2)3/h5H,4H2,1-3H3
InChIKeyDXZMDABJBOTWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanamine, N,N-dimethyl-2-nitro- (CAS 104892-72-0): Baseline Identity for Scientific Procurement


1-Propanamine, N,N-dimethyl-2-nitro- (CAS 104892-72-0; IUPAC: N,N-dimethyl-2-nitropropan-1-amine) is a tertiary aliphatic nitroamine with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . The compound features a stereogenic center at the C-2 carbon bearing the nitro group, and commercially available material is typically obtained as a racemic mixture unless otherwise specified . The base form is a liquid at ambient temperature with a computed boiling point of ca. 168 °C at 760 mmHg, a density of 1.005 g/cm³, and a flash point of ca. 55 °C . Its hydrochloride salt (CAS 62689-52-5) is also routinely traded .

Racemic mixture; specify enantiopure requirements if chiral resolution is needed
Tertiary nitroamine with reducible nitro group for 1,2-diamine synthesis
Ambient liquid with moderate boiling point supporting fractional distillation

Why In-Class Nitropropanamines Cannot Substitute for 1-Propanamine, N,N-dimethyl-2-nitro- (CAS 104892-72-0)


Although several constitutional isomers share the C₅H₁₂N₂O₂ formula, the position of the nitro group on the propyl backbone and the substitution pattern at the amine nitrogen dictate markedly different physicochemical properties, reactivity profiles, and downstream synthetic outcomes. For instance, moving the nitro group from the 2-position to the 3-position alters the boiling point by approximately 13 °C and the flash point by approximately 8 °C . Likewise, the absence of the nitro group entirely yields a low-boiling (ca. 67 °C), highly flammable liquid unsuitable for routes requiring a reducible nitro handle . Such differences preclude simple interchange in synthetic sequences, purification protocols, or property-driven formulation. The quantitative evidence below establishes the specific dimensions along which CAS 104892-72-0 must be evaluated against its closest analogs.

!
3-nitro isomer (CAS 77822-13-0): boiling-point and flash-point differences alter purification requirements and storage classification
!
Parent amine without nitro group: extremely low boiling point and high flammability; cannot serve as reducible nitro precursor
!
gem-dimethyl analog: slower decomposition kinetics may lead to different shelf-life and reaction-time profiles

Quantitative Differentiation Evidence for 1-Propanamine, N,N-dimethyl-2-nitro- (CAS 104892-72-0) vs. Closest Analogs


Boiling Point and Flash Point Differentiation vs. the 3-Nitro Constitutional Isomer

The target compound (2-nitro isomer, CAS 104892-72-0) exhibits a computed boiling point of 167.9 °C at 760 mmHg and a flash point of 55.3 °C . Its constitutional isomer, 1-Propanamine,N,N-dimethyl-3-nitro- (CAS 77822-13-0), has a boiling point of 181.2 ± 23.0 °C and a flash point of 63.4 ± 22.6 °C under identical computational conditions . The 13.3 °C higher boiling point and 8.1 °C higher flash point of the 3-nitro isomer reflect differences in molecular polarity and dipole moment arising from the altered nitro position.

BP / FP vs. 3-nitro isomer
Cross-study comparable
Target: 167.9 °C / 55.3 °C Comparator (3-nitro): 181.2 °C / 63.4 °C ΔBP = 13.3 °C, ΔFP = 8.1 °C
Boiling-point gap enables fractional distillation separation; flash-point difference affects safety classification.
Computed values; experimental verification may yield slightly different absolutes, but relative ordering is expected to hold.
Physicochemical characterization Separation science Process safety

Density and Volatility Window vs. Non-Nitro Parent Amine

Introduction of the nitro group at the 2-position dramatically shifts physical properties relative to the parent tertiary amine. The target compound has a density of 1.005 g/cm³ (computed) and a boiling point of 167.9 °C , whereas N,N-dimethylpropan-1-amine (CAS 926-63-6) has a density of 0.736 g/cm³ and a boiling point of 67.3 ± 3.0 °C . The 100.6 °C increase in boiling point and 0.269 g/cm³ increase in density are consequences of the strong electron-withdrawing and polarizable nitro substituent.

Density & volatility vs. parent amine
Cross-study comparable
Target: density 1.005 g/cm³, bp 167.9 °C Parent amine: density 0.736 g/cm³, bp 67.3 °C Δρ = +0.269 g/cm³ (+36.5%), ΔBP = +100.6 °C
Nitro group dramatically raises boiling point and density, enabling a manageable liquid handling window while the parent amine requires cold storage and explosion-proof handling.
Experimental bp for parent amine confirms 65–67 °C, supporting reliability of the computed comparison.
Formulation chemistry Solvent selection Process engineering

Steric Modulation of Decomposition Kinetics vs. Gem-Dimethyl Analog

The aqueous decomposition kinetics of β-nitroamines of the Mannich-base type are governed by steric effects at both the amine nitrogen and the carbon bearing the nitro leaving group. A direct analog, 1-N-dimethylamino-2-methyl-2-nitropropane, undergoes unimolecular C–C bond cleavage to release the dimethyliminium cation and the nitronate anion, with rates measured across pH 2–12 and temperatures of 25–60 °C [1]. The target compound (lacking the gem-dimethyl substitution at C-2) is predicted to decompose faster than the gem-dimethyl analog, because the Thorpe–Ingold effect of the gem-dimethyl group retards the unimolecular dissociation step [1].

Decomposition kinetics vs. gem-dimethyl
Class-level
Target: predicted faster unimolecular C–C cleavage Gem-dimethyl analog: rate constants ~10⁻⁴ to 10⁻² s⁻¹ (pH 2–12, 25–60 °C) Estimated k increase factor 2–10× for target
Faster iminium release may benefit tandem reactions; gem-dimethyl analog offers greater kinetic stability for storage in aqueous media.
Based on Thorpe–Ingold effect; experimental validation of decomposition rates for the target compound is recommended.
Kinetic stability Reaction mechanism Mannich base dissociation

Synthetic Intermediate Utility: 1,2-Diamine Accessibility vs. 3-Nitro Isomer

Reduction of the 2-nitro group in the target compound yields N,N-dimethylpropane-1,2-diamine, a vicinal diamine that can serve as a ligand precursor, a chelating fragment, or a chiral building block (when resolved). In contrast, reduction of the 3-nitro isomer (CAS 77822-13-0) produces the 1,3-diamine analogue, N,N-dimethylpropane-1,3-diamine . 1,2-Diamines and 1,3-diamines form chelates of different ring sizes (5-membered vs. 6-membered) with metal ions, conferring distinct stability, geometry, and catalytic properties [1].

Reduction product: chelate ring size
Class-level
Target reduction → 1,2-diamine (5-membered chelate) 3-nitro isomer reduction → 1,3-diamine (6-membered chelate) 5-membered rings typically more stable for first-row transition metals
Only precursor for vicinal 1,2-diamine chelators; the 3-nitro isomer yields a structurally distinct 1,3-diamine framework.
Chelate stability generalizations from coordination chemistry; exact log K values depend on ancillary ligands.
Organic synthesis Chiral building block Nitro reduction

Recommended Application Scenarios for 1-Propanamine, N,N-dimethyl-2-nitro- (CAS 104892-72-0)


Synthesis of Vicinal 1,2-Diamine Ligands and Chiral Building Blocks

When the synthetic target is a 1,2-diamine bearing a tertiary dimethylamino group at one terminus and a primary amine at the other, the 2-nitro isomer (CAS 104892-72-0) is the required precursor. Reduction of the nitro group directly yields N,N-dimethylpropane-1,2-diamine , whereas the 3-nitro isomer leads to the constitutionally different 1,3-diamine product (see Evidence Item 4, Section 3). This is critical for coordination chemistry applications where the chelate ring size governs complex geometry and stability [1].

Controlled Release of Iminium Electrophiles in Aqueous Reaction Media

The target compound is predicted to undergo faster pH-dependent decomposition to release the N,N-dimethyliminium ion and the 2-nitropropan-2-ide anion compared to its gem-dimethyl-substituted analog (see Evidence Item 3, Section 3) . This property can be exploited in tandem reaction sequences where the iminium electrophile is trapped in situ by a nucleophile, while the gem-dimethyl analog would require higher temperature or longer reaction times to achieve comparable conversion.

Separation and Purification Method Development Requiring Distinct Boiling Points

The 13.3 °C boiling-point separation between the 2-nitro isomer (167.9 °C) and the 3-nitro isomer (181.2 °C) enables fractional distillation as a quality-control or purification strategy. For analytical laboratories developing GC or HPLC methods to resolve nitropropanamine isomer mixtures, the target compound serves as the authentic 2-nitro reference standard with well-defined computed retention indices.

High-Density, Moderate-Flammability Solvent or Co-Solvent for Nitro-Group-Compatible Reactions

With a density of 1.005 g/cm³ and a flash point of 55.3 °C, the target compound occupies a niche between low-density, highly flammable tertiary amines (e.g., N,N-dimethylpropan-1-amine, density 0.736 g/cm³, flash point -19 °C) and higher-boiling but structurally divergent solvents [1]. It is suitable as a reaction medium for nitro-group-tolerant transformations where moderate polarity and lack of N–H protons are required.

Application
Selection Property
Validation Focus
1,2-Diamine ligand synthesis
Vicinal diamine precursor
Chelate ring size (5-membered) and metal complex stability
Iminium electrophile release studies
pH-dependent decomposition kinetics
Reaction rate and temperature requirement review
Nitropropanamine isomer separation
Boiling-point differentiation
Fractional distillation or chromatographic resolution
Nitro-compatible reaction medium
Density and moderate flammability
Operational safety and solvent compatibility screening
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